molecular formula C8H16N2O2S B15230211 N-cyclopentylazetidine-3-sulfonamide

N-cyclopentylazetidine-3-sulfonamide

Cat. No.: B15230211
M. Wt: 204.29 g/mol
InChI Key: HAJPQNAQTALTRN-UHFFFAOYSA-N
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Description

N-cyclopentylazetidine-3-sulfonamide is an organosulfur compound with the molecular formula C8H16N2O2S and a molecular weight of 204.29 g/mol . This compound is characterized by the presence of a cyclopentyl group attached to an azetidine ring, which is further substituted with a sulfonamide group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cyclopentylazetidine-3-sulfonamide can be synthesized through the oxidative coupling of thiols and amines. This method involves the use of readily available low-cost commodity chemicals and does not require additional pre-functionalization and de-functionalization steps . The reaction typically proceeds under mild conditions, making it an efficient and environmentally friendly process.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylazetidine-3-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

    Substitution: The sulfonamide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under mild to moderate temperatures and may require the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfonyl chlorides, while substitution reactions can produce various sulfonamide derivatives .

Scientific Research Applications

N-cyclopentylazetidine-3-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-cyclopentylazetidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclopentylazetidine-3-sulfonamide include:

Uniqueness

This compound is unique due to its specific structural features, including the cyclopentyl and azetidine rings. These features confer distinct chemical and biological properties that differentiate it from other sulfonamide compounds .

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-cyclopentylazetidine-3-sulfonamide

InChI

InChI=1S/C8H16N2O2S/c11-13(12,8-5-9-6-8)10-7-3-1-2-4-7/h7-10H,1-6H2

InChI Key

HAJPQNAQTALTRN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CNC2

Origin of Product

United States

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